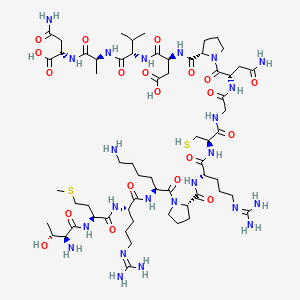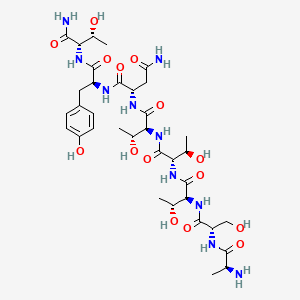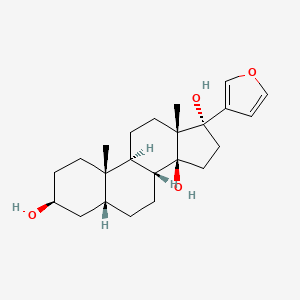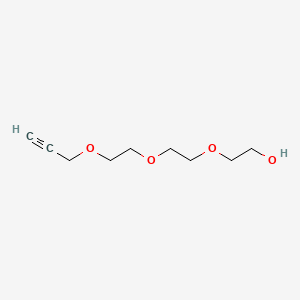
2-(2-(2-(Prop-2-ynyloxy)éthoxy)éthoxy)éthanol
Vue d'ensemble
Description
“2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol” is a chemical compound with the molecular formula C7H12O3 . It is also known by its IUPAC name "2-[2-(2-propynyloxy)ethoxy]ethanol" .
Molecular Structure Analysis
The molecular structure of “2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol” consists of a chain of three ethoxy groups attached to a prop-2-ynyl group . The molecular weight of the compound is approximately 144.168 Da .Physical and Chemical Properties Analysis
The compound has a density of approximately 1.0 g/cm3 and a boiling point of 225.6°C at 760 mmHg . It has a vapor pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 53.7±6.0 kJ/mol . The compound’s flash point is 90.3±21.8 °C .Applications De Recherche Scientifique
Synthèse de composés organiques
Ce composé peut être utilisé dans la synthèse d'autres composés organiques. Par exemple, il a été utilisé dans la synthèse du 2-(prop-2-ynyloxy) benzaldéhyde . Ce processus a été réalisé en utilisant trois milieux micellaires aqueux différents et a donné un rendement de 96 % .
Chimie verte
Le composé joue un rôle important dans la promotion de voies de synthèse écologiques, de produits chimiques verts et de solvants non dangereux . Il est immiscible dans l'eau, mais avec l'aide de tensioactifs interfaciaux, il est possible de produire ce composé organique hydrophobe dans l'eau .
Catalyse micellaire
Dans le domaine de la catalyse micellaire, ce composé a montré un potentiel. Les micelles fonctionnent comme un environnement organique pseudo-cellulaire pour isoler les espèces du solvant principal et favoriser la compartimentation des réactifs . Cela augmente la concentration locale et par conséquent la réactivité .
Découverte de médicaments
Le composé pourrait être utilisé dans le développement de nouveaux médicaments pour des maladies comme la polyarthrite rhumatoïde . Des investigations informatiques ont été menées pour prévoir le mode de liaison entre le composé synthétisé et la Ca2+ ATPase du réticulum sarcoplasmique-endoplasmique (SR) (SERCA), une cible connue pour le développement de nouveaux médicaments contre la polyarthrite rhumatoïde .
Prédiction des propriétés pharmacocinétiques
Le composé peut être utilisé pour prédire les propriétés pharmacocinétiques des médicaments . Ceci est crucial dans la découverte de médicaments car cela permet de comprendre comment le corps va réagir à un médicament particulier .
Docking moléculaire
Le composé peut être utilisé dans des études de docking moléculaire. Il s'agit d'une méthode utilisée en chimie computationnelle pour prédire l'orientation d'une molécule par rapport à une autre lorsqu'elles sont liées l'une à l'autre pour former un complexe stable .
Mécanisme D'action
Target of Action
coli β-galactosidase . Therefore, it can be inferred that the compound may interact with enzymes such as β-galactosidase.
Mode of Action
The propargyl group in 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol reacts with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage . This reaction is often used to create complex structures in the field of bioconjugation, allowing for the creation of new compounds with potential biological activity.
Propriétés
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1,10H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJWUJYYDLYCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208827-90-1 | |
| Record name | 2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


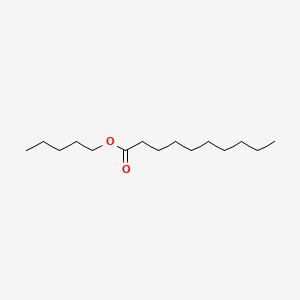


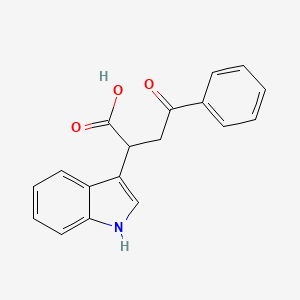


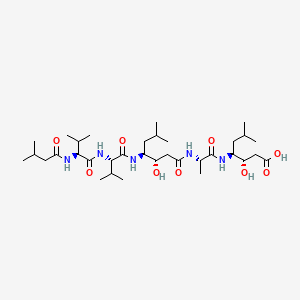
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)
